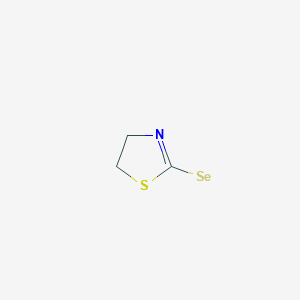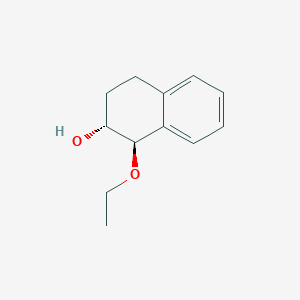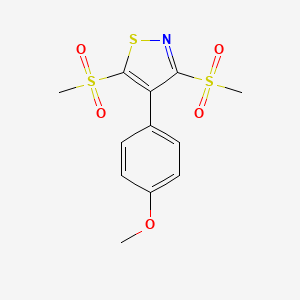![molecular formula C13H26ClNOS2Sn B14487682 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine CAS No. 65951-55-5](/img/structure/B14487682.png)
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon. This particular compound features a morpholine ring, a sulfur atom, and a carbonothioyl group, making it a unique and versatile chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine typically involves the reaction of dibutyltin dichloride with morpholine and a sulfur-containing reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to alter the oxidation state of the tin atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides are used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or altered tin oxidation states.
Substitution: Hydroxylated or alkylated derivatives.
Applications De Recherche Scientifique
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin dichloride: A simpler organotin compound with similar tin-carbon bonds.
Morpholine derivatives: Compounds featuring the morpholine ring but lacking the tin and sulfur components.
Organosulfur compounds: Compounds containing sulfur atoms bonded to carbon, but without the tin component.
Uniqueness
4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine is unique due to its combination of tin, sulfur, and morpholine components. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65951-55-5 |
|---|---|
Formule moléculaire |
C13H26ClNOS2Sn |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
[dibutyl(chloro)stannyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C5H9NOS2.2C4H9.ClH.Sn/c8-5(9)6-1-3-7-4-2-6;2*1-3-4-2;;/h1-4H2,(H,8,9);2*1,3-4H2,2H3;1H;/q;;;;+2/p-2 |
Clé InChI |
GHMGVGINBMYBKD-UHFFFAOYSA-L |
SMILES canonique |
CCCC[Sn](CCCC)(SC(=S)N1CCOCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


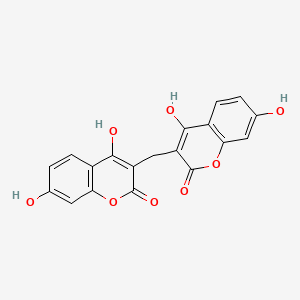
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
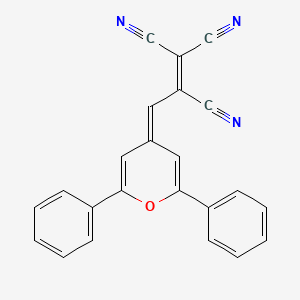
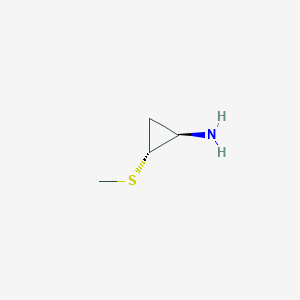
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14487625.png)
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
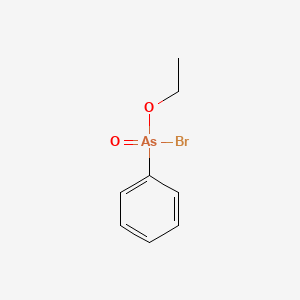
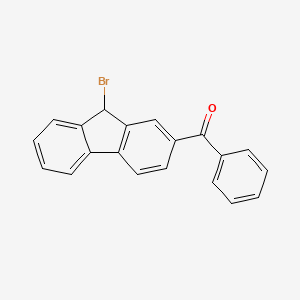
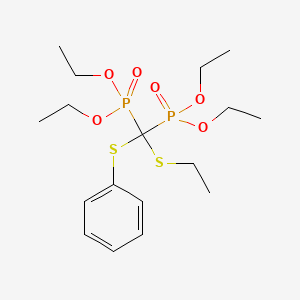
![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
